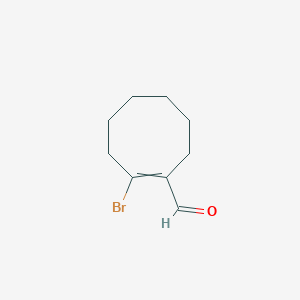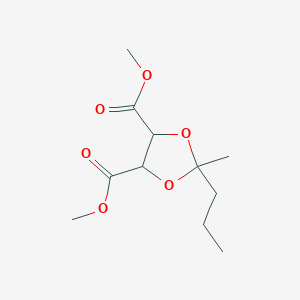
Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- involves several steps. One common method includes the alkylation of tetralin derivatives followed by oxidation and acetylation reactions . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-pressure hydrogenation and catalytic oxidation to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated aromatic compounds
Applications De Recherche Scientifique
Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of a musky odor . The compound’s lipophilic nature allows it to easily penetrate biological membranes, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone,1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-:
1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one: Another musk compound with a different core structure.
Uniqueness
Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- is unique due to its specific alkyl substituents, which contribute to its distinct musky odor and its effectiveness as a fragrance ingredient .
Propriétés
Numéro CAS |
27507-73-9 |
|---|---|
Formule moléculaire |
C17H24O |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
1-(5-ethyl-3,5,8-trimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C17H24O/c1-6-17(5)8-7-11(2)15-10-14(13(4)18)12(3)9-16(15)17/h9-11H,6-8H2,1-5H3 |
Clé InChI |
SSTYKTNTECTUHB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(C2=C1C=C(C(=C2)C(=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)

![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)





![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)



![3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol](/img/structure/B13988555.png)
